Tris(2,2'-bipyridyl)ruthenium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photocatalysis:

- [Ru(bpy)<sub>3</sub>]<sup>2+</sup> plays a crucial role in photocatalytic reactions, where light is used to drive chemical transformations. Its ability to absorb light and transfer energy efficiently makes it a valuable component of photocatalysts for hydrogen generation, water splitting, and organic transformations.

Luminescent Materials:

- [Ru(bpy)<sub>3</sub>]<sup>2+</sup> exhibits strong luminescence, emitting light upon absorbing energy. This property makes it a versatile material for various research applications, including:

Supramolecular Chemistry:

- [Ru(bpy)<sub>3</sub>]<sup>2+</sup> serves as a building block in the construction of supramolecular assemblies due to its well-defined structure and ability to interact with other molecules. These assemblies find applications in areas like:

Redox Chemistry:

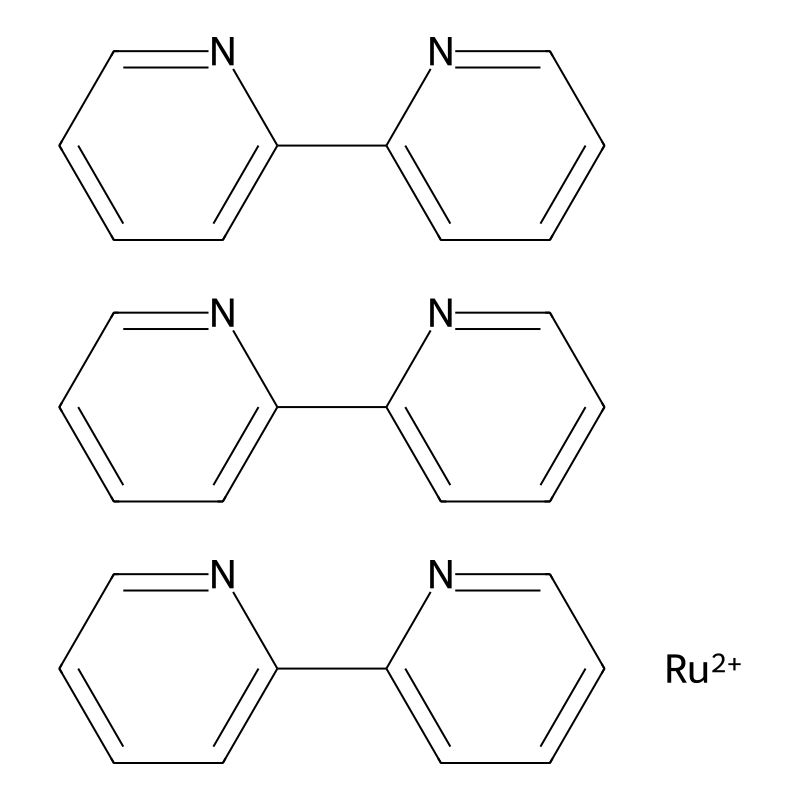

Tris(2,2'-bipyridyl)ruthenium(II) is a coordination complex with the formula , where bpy refers to 2,2'-bipyridine. This compound is notable for its striking red color and has garnered significant attention due to its unique optical and electrochemical properties. The complex features an octahedral geometry, with a central ruthenium(II) ion coordinated by three bidentate 2,2'-bipyridine ligands. The ruthenium center is a low-spin d metal, which contributes to the complex's stability and reactivity in various chemical environments .

Tris(2,2'-bipyridyl)ruthenium(II) has been studied for its biological activity, particularly as a potential therapeutic agent. Its ability to intercalate into DNA allows it to function as a probe for biological studies. Additionally, the complex has shown promise in photodynamic therapy due to its capacity to generate reactive oxygen species upon light activation. This property could be harnessed for targeted cancer therapies .

The synthesis of tris(2,2'-bipyridyl)ruthenium(II) typically involves the following steps:

- Preparation of Ruthenium Trichloride: Ruthenium trichloride is dissolved in water.

- Addition of 2,2'-Bipyridine: 2,2'-bipyridine is added to the solution.

- Reduction: A reducing agent such as hypophosphorous acid is introduced to convert ruthenium(III) to ruthenium(II).

- Isolation: The resulting red crystalline salt is precipitated and purified .

Tris(2,2'-bipyridyl)ruthenium(II) has diverse applications:

- Photocatalysis: Used in solar energy conversion and water splitting.

- Electrochemiluminescence Probes: Employed in sensitive detection methods for biomolecules in medical diagnostics and environmental analysis .

- Photodynamic Therapy: Investigated for use in cancer treatment due to its ability to generate reactive oxygen species upon light activation .

Interaction studies have revealed that tris(2,2'-bipyridyl)ruthenium(II) can effectively bind to various biological molecules. For example:

- DNA Binding: The complex acts as an intercalator, allowing it to be utilized in studies of nucleic acid interactions and dynamics.

- Protein Interactions: Research indicates that it can also interact with proteins, potentially influencing their function or stability .

Tris(2,2'-bipyridyl)ruthenium(II) shares similarities with other polypyridine complexes but stands out due to its specific properties:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tris(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II) | [Ru(dmbpy)_3]^{2+} | Higher solubility in organic solvents |

| Tris(phenanthroline)ruthenium(II) | [Ru(phen)_3]^{2+} | Stronger luminescence properties |

| Bis(2,2'-bipyridine)ruthenium(II) | [Ru(bpy)_2]^{2+} | Different coordination geometry leading to distinct reactivity |

Tris(2,2'-bipyridyl)ruthenium(II)'s unique octahedral structure and its ability to undergo reversible redox reactions make it particularly valuable in photochemical applications compared to its analogs.

The synthesis and structural modification of tris(2,2'-bipyridyl)ruthenium(II) complexes encompasses three primary areas of contemporary research: integration into polymer nanofiber systems, ligand substitution strategies, and counterion engineering approaches. These methodologies collectively enable the preparation of materials with precisely controlled properties for specific applications in photocatalysis, sensing, and energy conversion.

Electrospinning Techniques for Polymer Nanofiber Integration

Electrospinning has emerged as a powerful technique for incorporating tris(2,2'-bipyridyl)ruthenium(II) complexes into polymer nanofiber matrices, creating materials with enhanced surface area and improved photophysical properties. The integration of these complexes into electrospun fibers requires careful optimization of processing parameters to maintain the integrity of the ruthenium center while achieving uniform distribution throughout the polymer matrix.

The most successful approaches involve direct incorporation of tris(2,2'-bipyridyl)ruthenium(II) complexes into polymer solutions prior to electrospinning. In polyacrylonitrile systems, researchers have demonstrated that tris(2,2'-bipyridyl)ruthenium(II) can be effectively immobilized through electrostatic interactions when using negatively charged polymer matrices. The resulting nanofibers exhibit diameters ranging from 160 nanometers to 1.2 micrometers, with the complex maintaining its characteristic photophysical properties within the polymer environment.

Nafion-based electrospinning presents unique challenges due to the polymer's micellar dispersion behavior in alcohol-water solutions. Successful electrospinning of Nafion requires the addition of high molecular weight carrier polymers such as poly(ethylene oxide) to provide sufficient polymer chain entanglements. The incorporation of tris(2,2'-bipyridyl)ruthenium(II) into electrospun Nafion nanofibers has been achieved using a one-step electrospinning technique, producing fibers with diameters between 120 and 220 nanometers.

| Polymer System | Fiber Diameter Range | Integration Method | Enhanced Properties |

|---|---|---|---|

| Polyacrylonitrile | 160 nm - 1.2 μm | Electrostatic interaction | 100x enhanced electrochemiluminescence |

| Nafion | 120-220 nm | Direct incorporation | 15x enhanced signal stability |

| Polystyrene | Variable | Self-assembly | 6.6x enhanced emission |

The electrospinning process parameters significantly influence the final fiber morphology and the distribution of tris(2,2'-bipyridyl)ruthenium(II) complexes within the matrix. Applied voltage, polymer solution flow rate, spinneret-to-collector distance, and air humidity all affect fiber formation and complex retention. Optimal conditions typically involve voltages between 4-7 kilovolts, flow rates of 0.2-0.6 milliliters per hour, and controlled humidity environments to prevent bead formation and ensure uniform fiber diameter.

The resulting nanofiber materials demonstrate significantly enhanced electrochemiluminescence properties compared to thin film counterparts. Polyacrylonitrile nanofibers containing tris(2,2'-bipyridyl)ruthenium(II) exhibit electrochemiluminescence intensities more than 100 times higher than conventional deposited coatings. This enhancement results from the increased surface-area-to-volume ratio and improved accessibility of the complex to co-reactants in solution.

Ligand Substitution Strategies for Enhanced Redox Activity

Ligand substitution represents a fundamental approach for modifying the redox properties of tris(2,2'-bipyridyl)ruthenium(II) complexes. Strategic replacement of bipyridine ligands with electron-donating or electron-accepting substituents enables precise tuning of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, directly affecting the complex's photophysical and electrochemical behavior.

The introduction of electron-donor substituents at the 4 and 4' positions of bipyridine ligands destabilizes the highest occupied molecular orbital through enhanced mixing with ruthenium d orbitals. Conversely, electron-accepting substituents stabilize the lowest unoccupied molecular orbital, which is centered on the bipyridine π* system. This systematic approach allows for the design of complexes with specific redox potentials tailored to particular catalytic applications.

Heteroleptic complexes containing different bipyridine derivatives demonstrate remarkable tunability in their electrochemical properties. Complexes incorporating 4,4'-dimethyl-2,2'-bipyridine and 4,4'-di-tert-butyl-2,2'-bipyridine alongside functionalized bipyridine ligands show significant variations in oxidation and reduction potentials. The electron-donating strength of substituents directly correlates with cathodic shifts in the ruthenium(III)/ruthenium(II) redox couple.

| Complex Composition | Oxidation Potential (V) | First Reduction (V) | Energy Gap (eV) |

|---|---|---|---|

| Tris(2,2'-bipyridine)ruthenium(II) | 1.28 | -1.23 | 2.51 |

| Mixed electron-donor ligands | 1.06 | -1.26 | 2.32 |

| Strong electron-donor system | 0.64 | -1.38 | 2.03 |

A particularly innovative approach involves the in situ transformation of ruthenium alkylidene complexes to tris(2,2'-bipyridyl)ruthenium(II) systems through ligand substitution reactions. This methodology enables sequential catalytic processes where olefin metathesis reactions are followed by photoredox transformations in the same reaction vessel. The transformation requires elevated temperatures and silver(I) tetrafluoroborate as a chloride abstraction agent to facilitate complete ligand exchange.

The ligand substitution process follows a systematic progression where phosphine and carbene ligands are sequentially displaced by bipyridine molecules. Initial displacement leads to relatively stable cis-[ruthenium(bipyridine)2chloride2] intermediates, which require additional activation to complete the transformation to the desired tris(bipyridine) complex. This controlled substitution process enables the design of tandem catalytic systems with temporal control over different reaction phases.

Styryl-substituted bipyridine ligands represent another important class of modified ligands that extend the π-conjugation system of the complex. These extended conjugation systems alter the electronic structure and provide additional functionality for surface anchoring applications. The synthesis of such ligands requires careful optimization of coupling reactions to maintain the bipyridine coordination capability while introducing the desired extended π-system.

Counterion Engineering for Solvent Compatibility Optimization

Counterion selection profoundly influences the solubility, stability, and catalytic performance of tris(2,2'-bipyridyl)ruthenium(II) complexes. The choice of counterion affects ion pairing behavior, solvation structure, and accessibility of the complex for substrate interactions, making counterion engineering a critical aspect of complex design for specific applications.

The most commonly employed counterions span a range of coordinating abilities, from strongly coordinating tosylate to weakly coordinating tetrakis(3,5-bis(trifluoromethyl)phenyl)borate. This variation in coordinating strength directly impacts the complex's photophysical properties and catalytic efficiency. Strongly coordinating counterions tend to form tight ion pairs that can shield the metal center and reduce its accessibility to substrates.

Photostability studies reveal dramatic differences between complexes with different counterions. Complexes containing tosylate counterions demonstrate rapid photodecomposition, losing over 85% of their luminescence intensity within 10 minutes of irradiation. In contrast, complexes with tetrakis(3,5-bis(trifluoromethyl)phenyl)borate counterions maintain significantly higher photostability, retaining approximately 80% of their initial luminescence after one hour of continuous irradiation.

| Counterion | Coordinating Ability | Photostability (% after 1h) | Energy Transfer Efficiency |

|---|---|---|---|

| Tosylate | Strong | 15% | Low |

| Triflate | Moderate | 25% | Moderate |

| Hexafluorophosphate | Weak | 40% | Good |

| Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate | Very weak | 80% | Excellent |

The mechanism underlying these counterion effects involves the tendency of bulky, non-coordinating counterions to form solvent-separated ion pairs rather than contact ion pairs. This increased separation enhances the accessibility of the excited ruthenium complex to substrates, facilitating more efficient energy transfer processes. The improved accessibility translates directly to enhanced catalytic turnover numbers, with tetrakis(3,5-bis(trifluoromethyl)phenyl)borate complexes achieving turnover numbers exceeding 1000 in optimized reaction conditions.

Solvation structure analysis through molecular dynamics simulations demonstrates that counterion identity significantly affects the distribution of solvent molecules around the tris(2,2'-bipyridyl)ruthenium(II) complex. In aqueous solutions, iodide counterions form solvent-shared complexes with the ruthenium center, while chloride ions maintain greater separation due to their strong hydration shells. These solvation differences influence electron transfer kinetics and overall catalytic performance.

The optimization of counterion selection requires consideration of both the target application and the reaction medium. For photocatalytic applications requiring high energy transfer efficiency, weakly coordinating counterions such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate provide superior performance despite their increased cost and handling complexity. For electrochemiluminescence applications, hexafluorophosphate counterions offer an optimal balance of stability, solubility, and performance characteristics.

Ultrafast Transient Absorption Spectroscopy of 3MLCT States

The ultrafast excited-state dynamics of tris(2,2'-bipyridyl)ruthenium(II) have been extensively characterized through femtosecond transient absorption spectroscopy, revealing remarkable insights into the formation and evolution of triplet metal-to-ligand charge transfer states [9] [14]. Time-resolved absorption spectroscopy on the femtosecond time scale has been employed to monitor the earliest events associated with excited-state relaxation, demonstrating that the temporal evolution from the Franck-Condon state to the lowest energy excited state occurs within approximately 300 femtoseconds after initial excitation [9].

The intersystem crossing process from the initially populated singlet metal-to-ligand charge transfer state to the triplet manifold proceeds with extraordinary efficiency and speed [15]. Ultrafast photoelectron spectroscopy investigations in ionic liquid environments have determined that intersystem crossing occurs with a time constant of 37 ± 10 femtoseconds, while intramolecular vibrational relaxation within the triplet configuration proceeds with a time constant of 120 ± 20 femtoseconds [15]. These measurements represent the direct observation of the Franck-Condon singlet excited state, which exhibits a lifetime of 40 ± 15 femtoseconds before undergoing rapid intersystem crossing [14].

Femtosecond pump-probe studies utilizing high photon energy excitation have revealed that instrument response-limited fluorescence with a lifetime of approximately 3-5 picoseconds is observed at 500 nanometers for the complex [5]. The transient absorption spectrum monitored in the region of the 2,2'-bipyridine radical anion at 532 nanometers shows biexponential kinetics with time constants of 120 femtoseconds and 5 picoseconds when excited with 400-nanometer light [5]. These kinetic components reflect the sequential relaxation processes occurring within the excited-state manifold.

The vibrational cooling dynamics within the triplet metal-to-ligand charge transfer state have been characterized through careful analysis of spectral evolution [37] [38]. Investigation of vibrational cooling in related ruthenium polypyridyl complexes demonstrates that this process occurs with time constants ranging from 14 to 18 picoseconds in deuterated acetonitrile, providing direct evidence for energy dissipation to the surrounding solvent environment [37] [38].

Table 1: Ultrafast Transient Absorption Spectroscopy of 3MLCT States

| Parameter | Time Constant | Solvent/Conditions | Reference Method |

|---|---|---|---|

| Intersystem crossing time (1MLCT → 3MLCT) | 37 ± 10 fs | Ionic liquid [EMIM][TfO] | XUV photoelectron spectroscopy |

| Franck-Condon state lifetime | 40 ± 15 fs | Solution phase | Fluorescence upconversion |

| Vibrational cooling time constant | 120 ± 20 fs (IVR) | Ionic liquid [EMIM][TfO] | XUV photoelectron spectroscopy |

| Ground state recovery time | ~300 fs | Acetonitrile | Transient absorption |

| Excited state formation time | ~100 fs | Various solvents | Femtosecond pump-probe |

| Initial relaxation dynamics | 120 fs (fast), 5 ps (slow) | Acetonitrile (400 nm excitation) | Pump-probe spectroscopy |

| Ligand-centered absorption (532 nm) | Biexponential kinetics | Transient absorption at 532 nm | Transient absorption |

| Triplet state formation | Complete within 300 fs | Femtosecond spectroscopy | Time-resolved absorption |

The formation of the thermally relaxed triplet metal-to-ligand charge transfer state occurs through a complex cascade of electronic and vibrational relaxation processes [42]. Femtosecond dynamics studies reveal that the process is essentially complete within 300 femtoseconds, challenging conventional models of excited-state relaxation that assume a stepwise cascade through various electronic states [42]. The rapid intersystem crossing and subsequent vibrational cooling establish the lowest-lying triplet metal-to-ligand charge transfer state as the primary photoactive species responsible for the photophysical and photochemical properties of the complex [16].

Temperature-Dependent Luminescence Lifetime Analysis

The temperature dependence of luminescence lifetimes in tris(2,2'-bipyridyl)ruthenium(II) provides crucial insights into the excited-state deactivation mechanisms and the role of thermally accessible states [18] [19]. Comprehensive temperature-dependent studies reveal that the conventional understanding of emission lifetime control through optimization of energy barriers between the emissive triplet metal-to-ligand charge transfer state and thermally activated triplet metal-centered states represents an oversimplification of the actual deactivation pathways [18] [19].

Temperature-dependent emission spectroscopy investigations demonstrate that multiple triplet metal-centered Jahn-Teller isomers play a fundamental role in determining luminescence lifetimes [18]. An extended kinetic model incorporating all pathways related to these multiple isomers and their effective reaction barriers provides excellent agreement with experimental temperature-dependent lifetimes, whereas consideration of a single relaxation pathway leads to incorrect predictions [18] [19]. The complex exhibits remarkably different behavior across various temperature ranges, with the emission lifetime remaining approximately constant in the temperature range of 150-280 Kelvin [20].

At low temperatures, specifically at 77 Kelvin, the complex demonstrates biexponential decay behavior with lifetimes of 11,170 nanoseconds for the primary component and 380 nanoseconds for the secondary component [25]. This biexponential character reflects the population of different excited-state configurations and their distinct deactivation pathways [25]. The temperature dependence becomes particularly pronounced above 190 Kelvin, where dynamic coupling between metal-to-ligand charge transfer and metal-centered states results in significantly non-exponential lifetime behavior [21].

Rigid medium stabilization studies in polymethyl methacrylate matrices reveal that the energy gap between metal-to-ligand charge transfer and metal-centered states decreases by approximately 700 wavenumbers compared to solution conditions [21]. The metal-centered state remains at higher energy by approximately 1000 wavenumbers, and temperature-dependent measurements show that the reorganization energy becomes temperature-dependent above 200 Kelvin with a temperature coefficient of 2.8 wavenumbers per degree [21].

Table 2: Temperature-Dependent Luminescence Lifetime Analysis

| Temperature Range (K) | Lifetime (ns) | Activation Energy/Barrier | Key Observation |

|---|---|---|---|

| 77 K (low temperature) | 11,170 (τ₁), 380 (τ₂) | Low-lying dd state access | Biexponential decay at 77 K |

| 150-280 K | Approximately constant | Thermal equilibrium region | Lifetime remains constant |

| 190 K onset | Non-exponential behavior onset | MLCT-dd state coupling | Dynamic MLCT-dd coupling |

| 85-350 K | Complex temperature dependence | Sequence of excited states | Blue shift with temperature |

| 10-50°C | Six-parameter equation fit | Thermal deactivation model | Oxygen quenching dependence |

| Room temperature (298 K) | 650 (water), 890 (acetonitrile) | Standard conditions | Quantum yield 2.8% (air-saturated) |

| 200 K threshold | Temperature-dependent E₀ | ΔH₀ ≈ 1000 cm⁻¹ | Energy gap ≈ 700 cm⁻¹ decrease |

| Variable temperature | Multiple pathways | Multiple Jahn-Teller isomers | Extended kinetic model required |

The development of temperature-dependent luminescence lifetime standards has enabled precise characterization of the thermal deactivation processes [22]. A six-parameter temperature-dependent equation successfully describes the lifetime behavior across the temperature range of 10-50 degrees Celsius, incorporating both thermal deactivation and oxygen quenching contributions [22]. These studies demonstrate that the quantum yield at room temperature reaches 2.8% in air-saturated water with an emission maximum at 620 nanometers [8].

Complex temperature dependencies are observed in mixed-ligand systems containing both 2,2'-bipyridine and dipyrido(3,2-c:2',3'-e)pyridazine ligands [20]. The luminescence behavior exhibits peculiar characteristics including a strong decrease in emission lifetime during solvent melting (100-150 Kelvin), an increase with temperature from 150 to 230 Kelvin, and subsequent decrease at higher temperatures [20]. This complex behavior reflects the presence of multiple excited states with different thermal dependencies and energy gaps [20].

Solvent Matrix Effects on Triplet-State Decay Pathways

The influence of solvent environment on the triplet-state decay pathways of tris(2,2'-bipyridyl)ruthenium(II) demonstrates the critical role of molecular interactions and medium effects in controlling excited-state dynamics [26] [27]. Solvent-dependent photoluminescence studies reveal that both the excited-state equilibrium position and the rate of charge recombination processes are significantly influenced by the polarity and chemical nature of the surrounding medium [27] [30].

Hydrogen-bonding interactions between the excited complex and protic solvents result in substantial modifications to the triplet-state decay kinetics [26]. Studies comparing aqueous and acetonitrile environments demonstrate that both lifetime components increase from 4 picoseconds to 7 picoseconds for the fast component and from 65 picoseconds to 76.5 picoseconds for the slow component when transitioning from water to acetonitrile [26]. These changes reflect the formation of hydrogen-bonded excited-state complexes that alter the vibrational energy transfer efficiency to the solvent [26].

The formation of hydrogen-bonded adducts in the triplet metal-to-ligand charge transfer state occurs with a 4-picosecond lifetime, followed by decay of the hydrogen-bonded state to the ground state with a 65-picosecond lifetime [26]. This behavior is attributed to efficient vibrational energy transfer from the triplet metal-to-ligand charge transfer state to the solvent, with kinetic isotope effects of 1.75 and 1.61 observed for both decay components, confirming the important role of solvent in the excited-state dynamics [26].

Rigid matrix effects provide dramatic stabilization of the excited state, with enhancement factors reaching several orders of magnitude [21]. In polymethyl methacrylate matrices, complexes that are non-emissive in solution become strongly emissive with lifetimes approaching 3 nanoseconds [21]. This stabilization results from the prevention of molecular motions that couple the excited state to non-radiative decay channels, particularly those involving metal-centered state access [21].

Table 3: Solvent Matrix Effects on Triplet-State Decay Pathways

| Solvent System | Lifetime Change | Mechanism | Energy Gap Effects |

|---|---|---|---|

| Water vs Acetonitrile | 4 ps → 7 ps (τ₁), 65 ps → 76.5 ps (τ₂) | Hydrogen-bonding effects | Modest lifetime increase |

| Deuterated Acetonitrile | 18 ps vibrational cooling | Vibrational cooling dynamics | MC state stabilization |

| Propionitrile-Butyronitrile (4:5) | Complex temperature dependence | Solvent melting region effects | MLCT vs dd state energetics |

| PMMA rigid matrix | ~3 ns enhanced lifetime | Rigid medium stabilization | ΔH₀ ≈ 1000 cm⁻¹ gap |

| Ionic liquid [EMIM][TfO] | 37 fs (ISC), 120 fs (IVR) | Minimal solvent effects on ISC | Binding energies: -0.2 eV, 0.3 eV |

| Dichloromethane vs Acetonitrile | 48 ps max lifetime in CH₂Cl₂ | Polarity and coordination effects | Increasing ligand field strength |

| Various viscosity solvents | Linear increase with viscosity | Viscosity-dependent quenching | Environment-dependent quenching |

| Hydrogen-bonding solvents | Hydrogen-bond formation effects | Excited-state protonation | Solvent-dependent equilibrium |

Ionic liquid environments provide unique insights into the fundamental excited-state processes by minimizing specific solvent interactions [15]. In 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, the intersystem crossing and intramolecular vibrational relaxation time constants remain similar to those observed in conventional solvents, indicating that these ultrafast processes are largely intrinsic to the molecular electronic structure [15]. The binding energies of the initially populated metal-to-ligand charge transfer state and thermally relaxed triplet state are determined to be -0.2 electron volts and 0.3 electron volts, respectively [15].

Viscosity effects on excited-state lifetimes demonstrate linear relationships across broad viscosity ranges [34]. The excited-state lifetime increases linearly in the viscosity range of 1.76 to 12,100 centipoise, reflecting the role of diffusion-controlled quenching processes and molecular reorientation dynamics [34]. These viscosity dependencies provide valuable mechanistic insights for applications requiring controlled excited-state lifetimes in different medium environments [34].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Herr et al. Manganese(I) complexes with metal-to-ligand charge transfer luminescence and photoreactivity. Nature Chemistry, DOI: 10.1038/s41557-021-00744-9, published online 2 August 2021